Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate
Description
Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate (CAS: 1184828-44-1) is a spirohydantoin derivative characterized by a bicyclo[3.2.1]octane scaffold fused to a hydantoin (imidazolidine-2,5-dione) ring. The tert-butyl carbamate group at the 8-position enhances solubility and serves as a protective group during synthesis, while the 1'-methyl substituent on the hydantoin ring modulates steric and electronic properties . This compound is part of a broader class of diazaspiro bicyclo hydantoins investigated for their cytotoxic and apoptotic activity in leukemia cells .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3'-methylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C10H15N3O2/c1-13-8(14)10(12-9(13)15)4-6-2-3-7(5-10)11-6/h6-7,11H,2-5H2,1H3,(H,12,15) |
InChI Key |
LCXWNOARPGYUGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3CCC(C2)N3)NC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with bicyclic ketone derivatives such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, which serves as a core scaffold for functionalization and spirocyclization steps. This intermediate is typically prepared by:
- Protection of nortropinone derivatives using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine at low temperatures (0 °C) to afford tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields around 94.5%.
Enol Triflate Formation and Functionalization
A critical step in the preparation involves the conversion of the ketone group into an enol triflate intermediate, which facilitates further coupling or cyclization:
- Treatment of the bicyclic ketone with strong bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C to -60 °C) generates the enolate species.
- Subsequent reaction with electrophilic trifluoromethanesulfonylating agents like N-phenylbis(trifluoromethanesulfonimide) or N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide yields the corresponding enol triflate with yields between 78% and 92%.
This step is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by aqueous work-up and purification by silica gel chromatography.
Spirocyclization and Imidazolidine Formation
The formation of the spirocyclic imidazolidine ring involves:
- Nucleophilic attack by methylamine or related amines on the activated bicyclic intermediates (e.g., enol triflates or related electrophiles).
- Intramolecular cyclization to form the imidazolidine ring fused at the 4' position of the bicyclo[3.2.1]octane system.
- The reaction conditions often require controlled heating (e.g., warming to room temperature or mild reflux) and may involve solvents such as ethyl acetate or dichloromethane.
The presence of the tert-butyl ester group is retained throughout to protect the carboxylate functionality during cyclization.
Purification and Characterization
- After completion of the reaction, the mixture is quenched with aqueous ammonium chloride or sodium bicarbonate solutions.
- Organic extraction is performed using ethyl acetate or similar solvents.
- The crude product is purified by silica gel flash chromatography using solvent gradients such as ethyl acetate/hexanes.
- The final compound is isolated as an oil or solid, depending on the specific derivative and reaction conditions.
Summary of Preparation Method Parameters and Yields
Research Findings and Optimization Notes
- The use of lithium bis(trimethylsilyl)amide provides a more controlled enolate formation compared to LDA, improving selectivity and yield of the triflate intermediate.
- Maintaining low temperatures during enolate generation prevents side reactions and decomposition.
- The choice of trifluoromethanesulfonylating agent influences the reaction rate and purity of the triflate intermediate.
- The tert-butyl ester group is stable under the reaction conditions and facilitates purification.
- Spirocyclization efficiency depends on the nucleophile concentration, solvent polarity, and temperature, requiring optimization for scale-up.
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives (Table 1), focusing on substituents, synthesis routes, and biological activities.
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Compounds 7h (3,4-difluorobenzyl) and 7i (3,4-dichlorobenzyl) exhibit potent cytotoxicity (IC₅₀ < 1 μM) due to enhanced electrophilicity and mitochondrial targeting .
- Alkyl vs. Aryl Substituents : The target compound’s 1'-methyl group confers moderate steric hindrance but lacks the apoptosis-inducing efficacy of aryl-substituted analogues. Bulkier alkyl groups (e.g., 4c ) reduce cytotoxicity compared to benzyl derivatives .
Synthetic Pathways :
- The target compound is synthesized via alkylation of the parent hydantoin (3 ) with methyl bromide under basic conditions (K₂CO₃/DMF) . Similar methods are used for derivatives 4a–c and 7a–o , with yields ranging from 65% to 76% .
- Fluorinated/chlorinated benzyl derivatives (7h , 7i ) require coupling with bromomethyl aryl reagents, followed by esterification .
Physicochemical Properties :
- LogP : The tert-butyl ester in the target compound increases lipophilicity (predicted logP: 2.8) compared to the unprotected spirohydantoin (logP: 1.2) .
- Solubility : Aryl-substituted derivatives (e.g., 7h ) show lower aqueous solubility but improved membrane permeability.
Research Findings and Mechanistic Insights
- Apoptosis Induction : Fluorinated derivatives (7h , 7i ) trigger mitochondrial apoptosis via cytochrome c release and caspase-3 activation, with concomitant G2/M cell cycle arrest .
- Structure-Activity Relationship (SAR) :
- The tert-butyl group is critical for synthetic stability but may hinder target engagement unless cleaved (e.g., via esterase hydrolysis).
- 1'-Position Modifications : Methyl substitution (target compound) provides minimal activity enhancement compared to aryl groups, underscoring the importance of aromatic π-stacking in target binding .
Biological Activity
Overview
Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate is a complex organic compound known for its unique bicyclic structure and potential biological activities. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen, which are crucial for its biological interactions. This compound is part of a larger class of azaspiro compounds that have shown promise in various therapeutic areas.
Structural Characteristics
The compound features a spirocyclic framework , which is a significant characteristic that contributes to its biological activity. The presence of the imidazolidine moiety and the tert-butyl ester group enhances its solubility and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs have demonstrated antimicrobial activity against various pathogens.
- Antitumor Potential : The structural features may also confer antitumor properties, making it a candidate for cancer research.
- CYP Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are essential in drug metabolism and can be targeted for therapeutic interventions.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with methyl substitution | Antimicrobial, potential antitumor |
| Tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate | Similar bicyclic structure | Antimicrobial |
| 5-Amino-1H-imidazol[4,5-b]pyridine | Contains imidazole ring | Antitumor activity |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Cellular Interaction : Its unique structure allows it to interact with cellular membranes or receptors, influencing cell signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Antimicrobial Activity : A study demonstrated that derivatives of azaspiro compounds showed significant activity against resistant bacterial strains, indicating a potential application in treating infections caused by multidrug-resistant organisms.
- Antitumor Research : In vitro assays revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting further exploration into their mechanisms could lead to novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
